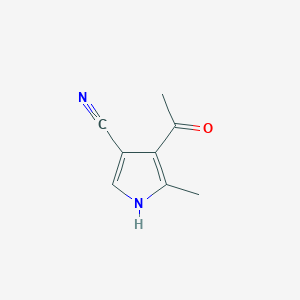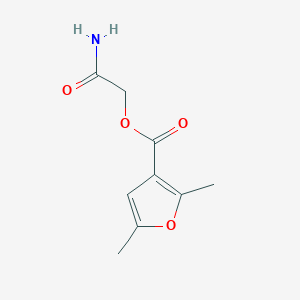![molecular formula C12H10N4O2S B12888114 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid](/img/structure/B12888114.png)
1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The isoquinoline-5-carboxylic acid is then reacted with thiosemicarbazide under acidic conditions to form the desired compound .
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of isoquinoline-5-carboxylic acid, which is then subjected to a series of reactions to introduce the carbamothioylhydrazinylidene group.
-
Preparation of Isoquinoline-5-carboxylic Acid:
化学反応の分析
Types of Reactions: 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
-
Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the carbamothioylhydrazinylidene group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution reagents: Various nucleophiles depending on the desired substitution.
Major Products Formed:
- Oxidation: Sulfoxides, sulfones.
- Reduction: Amines, alcohols.
- Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid has several scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in drug discovery and development as a lead compound for new pharmaceuticals.
-
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
- Isoquinoline-5-carboxylic acid
- 1-[(E)-(carbamothioylhydrazinylidene)methyl]quinoline-5-carboxylic acid
- 1-[(E)-(carbamothioylhydrazinylidene)methyl]naphthalene-5-carboxylic acid
Comparison: 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid is unique due to the presence of both the isoquinoline ring and the carbamothioylhydrazinylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity, which can be advantageous in specific contexts.
特性
分子式 |
C12H10N4O2S |
|---|---|
分子量 |
274.30 g/mol |
IUPAC名 |
1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H10N4O2S/c13-12(19)16-15-6-10-8-2-1-3-9(11(17)18)7(8)4-5-14-10/h1-6H,(H,17,18)(H3,13,16,19)/b15-6+ |
InChIキー |
GSVQKYQAZGCFJO-GIDUJCDVSA-N |
異性体SMILES |
C1=CC2=C(C=CN=C2/C=N/NC(=S)N)C(=C1)C(=O)O |
正規SMILES |
C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


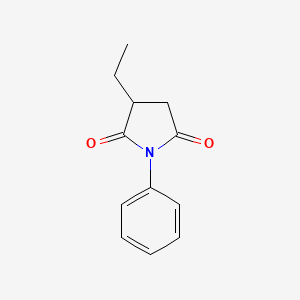

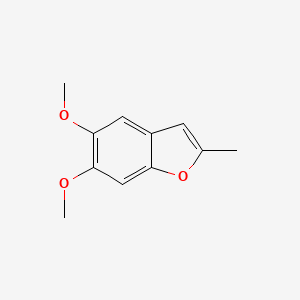
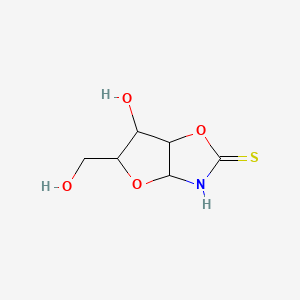
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)

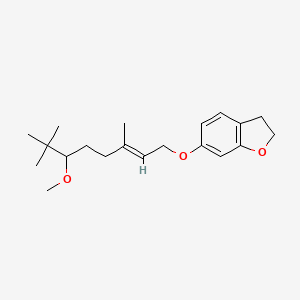
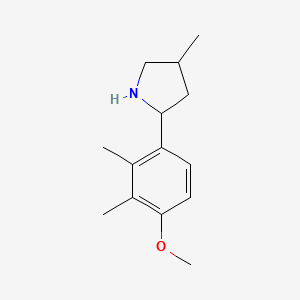

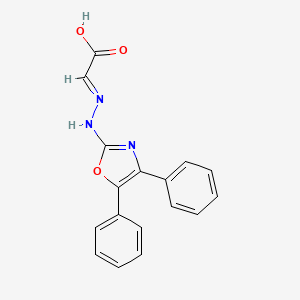
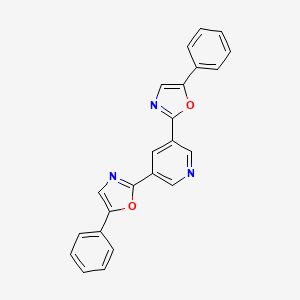
![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)
